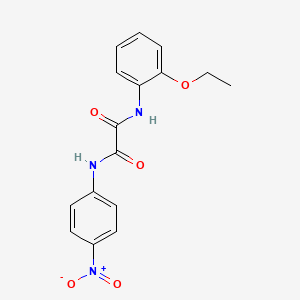

N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-2-24-14-6-4-3-5-13(14)18-16(21)15(20)17-11-7-9-12(10-8-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXJAJMRZDQTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-ethoxyaniline with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents is essential to ensure the quality of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and ethoxy derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).

Major Products Formed

Oxidation: Formation of nitro and ethoxy derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations :

Spectroscopic and Physicochemical Properties

Table 2: NMR and Polarity Comparisons

Key Observations :

- Nitro Group Impact : The para-nitro group in the target compound would deshield aromatic protons, causing downfield shifts (δ >8.0) similar to compound 9 .

- Ethoxy Group : The ortho-ethoxy group may split aromatic proton signals due to restricted rotation, contrasting with para-substituted analogs (e.g., S336’s 2,4-dimethoxybenzyl group) .

Key Observations :

- Target’s Potential: The nitro group may enhance binding to enzymes or receptors requiring electron-deficient aromatic systems (e.g., nitroreductases), while the ethoxy group could limit membrane permeability compared to smaller substituents (e.g., methoxy) .

Biological Activity

N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound that has gained attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, synthesis, and applications.

Chemical Structure and Properties

This compound features an oxalamide linkage with ethoxy and nitro substituents on phenyl rings. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups influences its reactivity and interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, which may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, potentially modulating signaling pathways associated with tumor growth .

- Enzyme Modulation : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with enzymes or cellular components, thereby influencing various biochemical processes.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with 4-nitroaniline in the presence of oxalyl chloride. This method allows for efficient formation while minimizing side reactions. Reaction conditions often include the use of bases like triethylamine to neutralize byproducts .

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2-Ethoxyaniline + Oxalyl Chloride | Controlled temperature |

| 2 | Intermediate + 4-Nitroaniline | Base (Triethylamine) |

Biological Activity Data

Recent research has highlighted the compound's potential in various biological assays. Below is a summary table of key findings related to its biological activity:

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study demonstrated that the compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by targeting specific kinases involved in cell cycle regulation .

- Enzyme Interaction : Research utilizing molecular docking simulations has shown that the compound can bind effectively to target proteins, indicating a promising avenue for further drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling of 2-ethoxyaniline with 4-nitrophenyl isocyanate in anhydrous dichloromethane under reflux, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization strategies include:

- Stoichiometric control : Ensuring a 1:1 molar ratio of amines to isocyanates to minimize side products.

- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate coupling efficiency .

- Scale-up : Continuous flow reactors improve reproducibility and yield in industrial settings .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and oxalamide bond formation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₅N₃O₅) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be systematically addressed?

- Methodology :

- Orthogonal assays : Combine enzyme inhibition kinetics (e.g., IC₅₀ determination) with biophysical methods like surface plasmon resonance (SPR) to measure binding affinity .

- Purity validation : Contradictions often arise from impurities; re-test batches using HPLC and NMR .

- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. ethoxy substituents) to identify functional group contributions .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodology :

- Kinetic studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .

- Molecular docking : Simulate binding modes with target enzymes (e.g., kinases) using software like AutoDock .

- Mutagenesis : Engineer enzyme variants to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., nitro group position, ethoxy chain length) and test bioactivity .

- Pharmacokinetic screening : Assess solubility (shake-flask method), metabolic stability (liver microsome assays), and membrane permeability (Caco-2 cell models) .

- 3D-QSAR modeling : Use computational tools to correlate structural features with activity .

Data Contradiction Analysis

Q. Why might solubility data for this compound vary across studies, and how can this be resolved?

- Methodology :

- Solvent systems : Test solubility in multiple solvents (DMSO, PBS, ethanol) under standardized conditions .

- Particle size control : Use nano-milling to reduce crystallinity and improve apparent solubility .

- Thermodynamic vs. kinetic solubility : Differentiate equilibrium solubility (shake-flask) from kinetic solubility (high-throughput assays) .

Comparative Table: Key Synthetic and Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.